(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol structure and properties
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol structure and properties
An In-Depth Technical Guide to (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: Structure, Properties, and Applications in Asymmetric Synthesis
Introduction: A Cornerstone of Asymmetric Catalysis
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly referred to as (S)-Diphenylprolinol, is a chiral amino alcohol that has established itself as an indispensable tool in modern organic chemistry.[1] Derived from the naturally abundant and inexpensive amino acid L-proline, its rigid chiral scaffold, featuring a pyrrolidine ring and two sterically demanding phenyl groups, makes it a highly effective chiral auxiliary and a precursor to powerful organocatalysts.[1][2][3]
Its most prominent role is as the parent alcohol for the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine that facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] The predictability, high stereocontrol, and broad substrate scope afforded by this system have made (S)-Diphenylprolinol a cornerstone reagent in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical and natural product sectors.[5][6] This guide provides a detailed examination of its structure, properties, synthesis, and its pivotal application in asymmetric catalysis.
Structural and Physicochemical Properties
The unique three-dimensional structure of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is fundamental to its function. The stereocenter at the C-2 position of the pyrrolidine ring, inherited from L-proline, dictates the chiral environment that enables stereoselective transformations.[7] The bulky diphenylmethanol moiety provides the necessary steric hindrance to effectively differentiate between the two faces of an approaching substrate.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, consolidating data from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 112068-01-6 | [8][9][10] |
| Molecular Formula | C₁₇H₁₉NO | [8][9][10] |
| Molecular Weight | 253.34 g/mol | [8][10][11] |
| Appearance | White to beige/yellow crystalline powder | [12] |
| Melting Point | 73-80 °C | [8][12][13] |
| Boiling Point | ~411.3 °C at 760 mmHg (estimate) | [8] |
| Specific Rotation [α]²⁰/D | -59° to -67° (c=3, in Chloroform/Methanol) | [8][12][13] |
| Solubility | Soluble in chloroform and other common organic solvents. | [8][12] |
| Density | ~1.1 g/cm³ | [8] |
| pKa | 13.15 ± 0.29 (Predicted) | [12] |
Synthesis: A Practical Approach from L-Proline
The most common and efficient synthesis of enantiomerically pure (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol begins with the readily available chiral pool starting material, L-proline.[1] The key transformation is the addition of two phenyl groups to the carboxyl carbon, which is typically achieved via a Grignard reaction.[1][12]
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis from L-proline methyl ester hydrochloride. The initial esterification of L-proline is a standard procedure. The core of the synthesis lies in the double addition of a phenyl Grignard reagent to the ester.
Causality and Rationale:
-
Starting Material: L-proline provides the chiral backbone. Esterification to the methyl ester makes the carbonyl carbon sufficiently electrophilic for the Grignard reaction.
-
Reagent: Phenylmagnesium chloride (PhMgCl) is a powerful nucleophile that adds to the ester carbonyl. Two equivalents are required: the first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to Grignard reagents and effectively solvates the magnesium salts.
-
Work-up: The reaction is quenched with an aqueous ammonium chloride solution to neutralize the magnesium alkoxide and any unreacted Grignard reagent, followed by extraction to isolate the product.[12] Purification is typically achieved by recrystallization.[14]
Step-by-Step Methodology:
-
Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with L-proline methyl ester hydrochloride and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0-5 °C in an ice bath.
-
Grignard Addition: A solution of phenylmagnesium chloride (typically ~3M in THF, >2.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 15 °C.[12] This slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 10-15 °C for an additional 3-4 hours to ensure complete conversion.[12]
-
Aqueous Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The pH is adjusted to approximately 5-6.[12]
-
Extraction: The product is extracted from the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). The combined organic layers are washed with brine to remove residual water.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a light-yellow oil or solid.[12]
-
Purification: The crude solid is purified by recrystallization from a solvent system like hexane or a toluene/hexane mixture to afford (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol as a white crystalline solid.[14] The purity and enantiomeric excess can be verified by NMR spectroscopy and chiral HPLC analysis.[14]
Core Application: The Corey-Bakshi-Shibata (CBS) Reduction
The premier application of (S)-Diphenylprolinol is its use as a precursor for the CBS catalyst, a chiral oxazaborolidine. This catalyst, in combination with a borane source, facilitates the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[15][16]
Catalyst Formation and Mechanistic Cycle
The active catalyst is formed by the reaction of (S)-Diphenylprolinol with a borane source (e.g., BH₃·THF or BH₃·SMe₂) or a boronic acid derivative.[3][5] The resulting oxazaborolidine then coordinates with the stoichiometric reducing agent (borane) to form the active catalytic species.[15]
The Catalytic Cycle Explained:
-
Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine ring coordinates to a molecule of borane (the stoichiometric reductant). This coordination enhances the Lewis acidity of the endocyclic boron atom, making it a more effective binding site for the ketone substrate.[15][16]
-
Substrate Coordination: The prochiral ketone coordinates to the activated catalyst complex. Steric interactions with the bulky diphenylmethyl group ensure that the ketone binds preferentially from its less hindered face, orienting the larger substituent away from the catalyst's chiral framework.[5]
-
Hydride Transfer: A hydride ion is transferred from the nitrogen-bound borane to the electrophilic carbonyl carbon of the ketone. This occurs via a highly organized, six-membered chair-like transition state, which locks in the stereochemistry of the reduction.[15]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate dissociates, releasing the chiral alcohol product upon aqueous work-up. The CBS catalyst is regenerated and can enter another catalytic cycle.[16]
Workflow for CBS Reduction
Caption: Catalytic cycle of the CBS reduction.
Other Key Applications in Asymmetric Synthesis
While its role in the CBS reduction is paramount, (S)-Diphenylprolinol and its derivatives are versatile catalysts and auxiliaries for other important transformations:
-
Enantioselective Alkyl Addition: Mesoporous silica functionalized with (S)-Diphenylprolinol has been shown to catalyze the asymmetric addition of diethylzinc to aldehydes, producing chiral secondary alcohols with high enantioselectivity.[10]
-
Suzuki Reactions: It has been reported as a ligand or catalyst in Suzuki coupling reactions.[12]
-
Chiral Derivatizing Agent: Its trimethylsilyl ether derivative is used as a chiral auxiliary and can serve as a derivatizing agent in chromatography for the separation and analysis of enantiomers.[17]
Safety and Handling
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is classified as an irritant. Proper safety precautions are essential during handling.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[8][18] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[8][12][18]
-
In case of Exposure:
Conclusion
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is more than just a chemical reagent; it is a gateway to stereocontrol in organic synthesis. Its straightforward preparation from L-proline and its remarkable efficacy as a precursor to the Corey-Bakshi-Shibata catalyst have solidified its position in the synthetic chemist's toolbox. The ability to predictably and efficiently generate chiral alcohols from simple ketones underscores its profound impact on the synthesis of pharmaceuticals, agrochemicals, and other high-value, complex molecules. As the demand for enantiomerically pure compounds continues to grow, the importance and application of (S)-Diphenylprolinol are set to endure.
References
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SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]
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MDPI. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]
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Wikipedia. Proline organocatalysis. [Link]
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PubChem. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. [Link]
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Name Reaction. Corey-Bakshi-Shibata Reduction. [Link]
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Grokipedia. CBS catalyst. [Link]
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Taylor & Francis Online. (2016). New and effective proline-based catalysts for asymmetric aldol reaction in water. [Link]
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Royal Society of Chemistry. (2025). Heterogeneous organocatalysis: the proline case. [Link]
- Google Patents. Process for preparing enantiomerically pure diarylprolinols.
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Wikipedia. CBS catalyst. [Link]
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Organic Syntheses. Notes. [Link]
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PubChem. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (R)-. [Link]
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